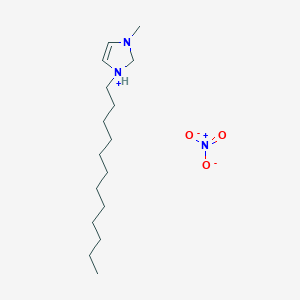

![molecular formula C8H9N3O B3029902 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 82703-35-3](/img/structure/B3029902.png)

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Overview

Description

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a chemical compound that is used as a pharmaceutical intermediate . It is a colourless crystalline solid .

Synthesis Analysis

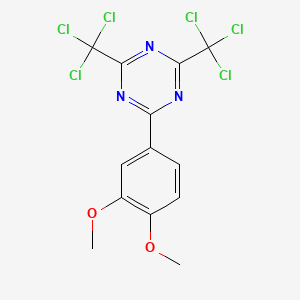

The synthesis of pyrrolo[2,3-d]pyrimidines has been explored in various studies. The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one study, 25 novel pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized based on molecular diversity .Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is represented by the InChI code1S/C15H15N3O/c1-10-11(2)18(8-12-6-4-3-5-7-12)14-13(10)15(19)17-9-16-14/h3-7,9H,8H2,1-2H3,(H,16,17,19) . Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidines have been studied in various contexts. For instance, one study involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a colourless crystalline solid . It has a molecular weight of 253.3 .Scientific Research Applications

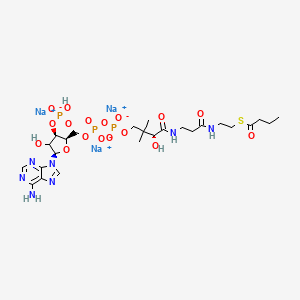

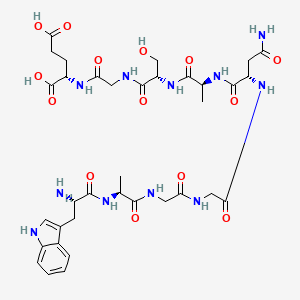

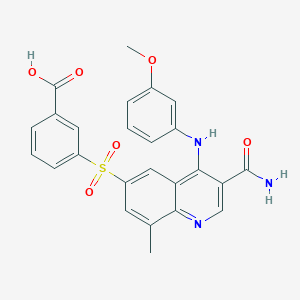

- Application : 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM. It efficiently protects cells from necroptosis and attenuates necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

- Optimization : Researchers have evaluated derivatives of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (such as ®-6c) through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, hERG (human Ether-à-go-go-Related Gene) assays, kinase profiling, and pharmacokinetic tests .

RIPK1 Inhibition and Necroptosis Modulation

Pharmaceutical Intermediate

Kinase Profiling and ADME Studies

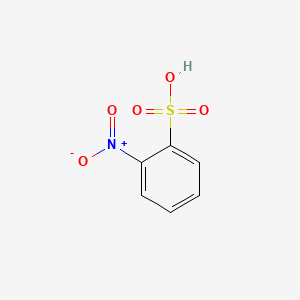

Xanthine Oxidase Probes

Mechanism of Action

Target of Action

Similar compounds in the pyrrolo[2,3-d]pyrimidine class have been known to target various enzymes and proteins involved in cellular processes .

Mode of Action

It’s known that pyrrolo[2,3-d]pyrimidine derivatives can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds in the pyrrolo[2,3-d]pyrimidine class have been known to influence various biochemical pathways .

Result of Action

Similar compounds have shown cytotoxic effects against various cancer cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol. For instance, it has been noted that similar compounds exhibit stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis .

properties

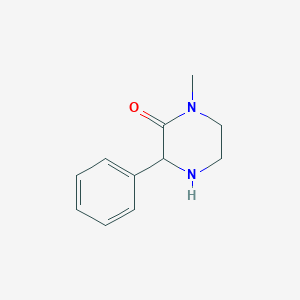

IUPAC Name |

5,6-dimethyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-5(2)11-7-6(4)8(12)10-3-9-7/h3H,1-2H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLIZNULNYTMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516074 | |

| Record name | 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |

CAS RN |

82703-35-3 | |

| Record name | 5,6-Dimethyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

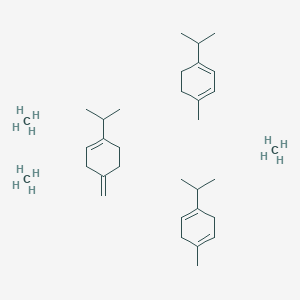

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.